molecular formula C16H20FN3O7 B601171 pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate CAS No. 921769-65-5

pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Cat. No.: B601171
CAS No.: 921769-65-5
M. Wt: 385.34 g/mol
InChI Key: VTAMAYSBXXKQPB-UHFFFAOYSA-N
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Description

Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Scientific Research Applications

Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate has several scientific research applications:

Mechanism of Action

Target of Action

Capecitabine-2’,3’-cyclic Carbonate, also known as Compd 5a, is a derivative of 5’-deoxy-5-fluorocytidine . The primary targets of this compound are the enzymes involved in its metabolic conversion to 5-fluorouracil (5-FU), including carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase .

Mode of Action

Capecitabine-2’,3’-cyclic Carbonate is a prodrug that is metabolized to 5-fluorouracil (5-FU) in vivo . This conversion occurs through a series of enzymatic reactions involving carboxylesterases, cytidine deaminase, and thymidine phosphorylase/uridine phosphorylase . The resulting 5-FU inhibits DNA synthesis and slows the growth of tumor tissue .

Biochemical Pathways

The biochemical pathway involved in the action of Capecitabine-2’,3’-cyclic Carbonate is the metabolic conversion of the prodrug to 5-FU. This conversion involves a cascade of enzymatic reactions, with the final step being the conversion of 5’-deoxy-5-fluorocytidine (5’-DFCR) to 5-FU by thymidine phosphorylase .

Pharmacokinetics

Capecitabine-2’,3’-cyclic Carbonate is rapidly and almost completely absorbed from the gastrointestinal tract . It is then metabolized in the liver to 5’-deoxy-5-fluorocytidine (5’-DFCR) and subsequently to 5-FU . The pharmacokinetics of Capecitabine-2’,3’-cyclic Carbonate is characterized by high interpatient variability . The time to peak plasma concentration for capecitabine is approximately 1.5 hours, and for fluorouracil, it is 2 hours .

Result of Action

The result of the action of Capecitabine-2’,3’-cyclic Carbonate is the inhibition of DNA synthesis and slowing of tumor tissue growth . This is achieved through the metabolic conversion of the prodrug to 5-FU, which is an antimetabolite that interferes with nucleic acid metabolism, thereby inhibiting the replication of cancer cells .

Action Environment

The action of Capecitabine-2’,3’-cyclic Carbonate can be influenced by various environmental factors. For instance, the presence of specific enzymes required for its metabolic conversion to 5-FU is crucial for its anticancer activity . Additionally, factors such as the patient’s overall health status, the presence of other medications, and individual genetic variations can influence the drug’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate involves multiple steps. One common method includes the reaction of a protected amino acid with a compound of formula (III) to form a diastereoisomeric salt, followed by crystallization to deliver the protected amino acid salt of the compound . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is unique due to its specific combination of rings, functional groups, and stereochemistry, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Capecitabine-2',3'-cyclic Carbonate can be achieved through a multi-step process involving the protection of functional groups, cyclization, and carbonate formation.", "Starting Materials": [ "5-Fluoro-2'-deoxyuridine", "Diethyl carbonate", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the 5'-hydroxyl group of 5-Fluoro-2'-deoxyuridine with diethyl carbonate and triethylamine to form a carbonate intermediate", "Cyclization of the carbonate intermediate with methanesulfonic acid to form the cyclic intermediate", "Formation of the carbonate by reacting the cyclic intermediate with diethyl carbonate and sodium bicarbonate in the presence of sodium chloride and water" ] }

CAS No.

921769-65-5

Molecular Formula

C16H20FN3O7

Molecular Weight

385.34 g/mol

IUPAC Name

pentyl N-[5-fluoro-1-(6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C16H20FN3O7/c1-3-4-5-6-24-15(22)19-12-9(17)7-20(14(21)18-12)13-11-10(8(2)25-13)26-16(23)27-11/h7-8,10-11,13H,3-6H2,1-2H3,(H,18,19,21,22)

InChI Key

VTAMAYSBXXKQPB-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C3C(C(O2)C)OC(=O)O3

Appearance

Off-White Solid

melting_point

68-69°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5’-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine Cyclic 2’,3’-Carbonate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Reactant of Route 2
Reactant of Route 2
pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Reactant of Route 3
Reactant of Route 3
pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Reactant of Route 4
Reactant of Route 4
pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Reactant of Route 5
Reactant of Route 5
pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
Reactant of Route 6
pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

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